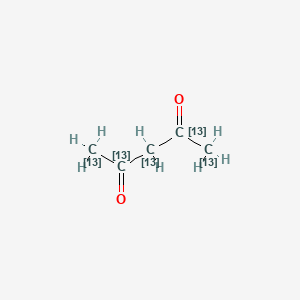
(1,2,3,4,5-13C5)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4,5-13C5)pentane-2,4-dione, also known as acetylacetone, is a labeled isotopologue of pentane-2,4-dione where all five carbon atoms are carbon-13 isotopes. This compound is a diketone, meaning it contains two ketone groups. It is widely used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-13C5)pentane-2,4-dione typically involves the isotopic labeling of the precursor compounds. One common method is the reaction of labeled acetic acid with labeled acetone under acidic or basic conditions to form the diketone. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation and recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4,5-13C5)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acetic acid, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5-13C5)pentane-2,4-dione is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in metabolic studies to trace carbon pathways in biological systems.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1,2,3,4,5-13C5)pentane-2,4-dione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms. This tautomerism is catalyzed by acids or bases and plays a crucial role in its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, which increases its reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-2,4-dione: The non-labeled version of the compound.
Hexane-2,4-dione: A similar diketone with an additional carbon atom.
Butane-2,4-dione: A shorter-chain diketone.
Uniqueness
(1,2,3,4,5-13C5)pentane-2,4-dione is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and in understanding reaction mechanisms. The presence of carbon-13 isotopes allows for detailed NMR studies and other spectroscopic analyses, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
105.079 g/mol |
IUPAC-Name |
(1,2,3,4,5-13C5)pentane-2,4-dione |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
YRKCREAYFQTBPV-CVMUNTFWSA-N |
Isomerische SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH3] |
Kanonische SMILES |
CC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















